molecular formula C6H6N4 B053903 6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine CAS No. 114448-72-5

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine

Cat. No.: B053903
CAS No.: 114448-72-5
M. Wt: 134.14 g/mol
InChI Key: OBXPOYMOKBBFEN-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methyl-1,2,4-triazole with 1,2-diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6-7-4-8-10(6)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXPOYMOKBBFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611556
Record name 6-Methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114448-72-5
Record name 6-Methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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